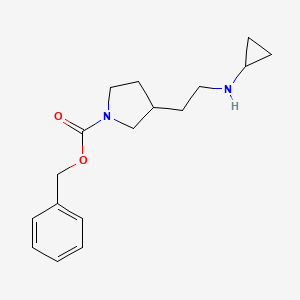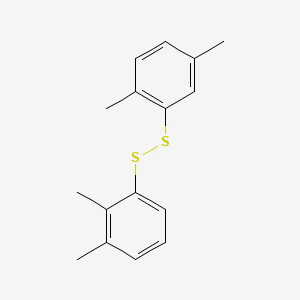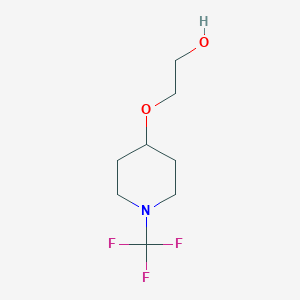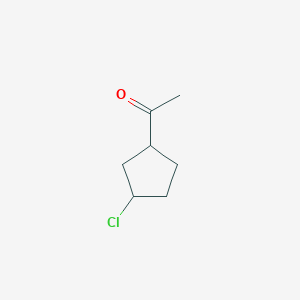
Benzyl 4-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is known for its diverse applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve crystallization or distillation to ensure the compound meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carboxylate group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol.
Applications De Recherche Scientifique
Benzyl 4-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of Benzyl 4-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine-based compound with potential anticancer activity.
Matrine: Known for its antiproliferative effects on cancer cells.
Uniqueness
Benzyl 4-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of functional groups allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C18H28N2O3 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
benzyl 4-[1-(ethylamino)-3-hydroxypropyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O3/c1-2-19-17(10-13-21)16-8-11-20(12-9-16)18(22)23-14-15-6-4-3-5-7-15/h3-7,16-17,19,21H,2,8-14H2,1H3 |
Clé InChI |
RSFFYNNNCUVLHM-UHFFFAOYSA-N |
SMILES canonique |
CCNC(CCO)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-6,9-Epoxyimidazo[1,2-a]azepine](/img/structure/B13961872.png)
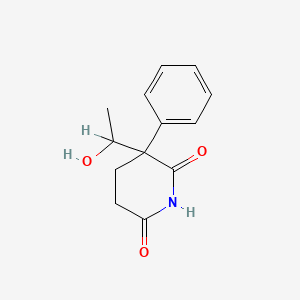

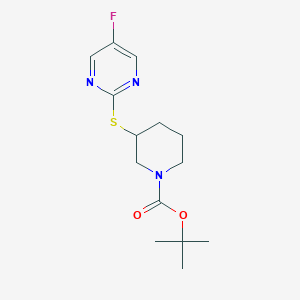
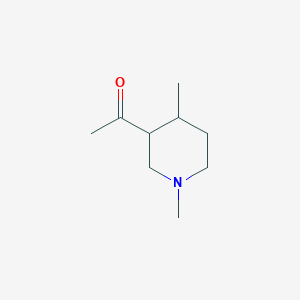
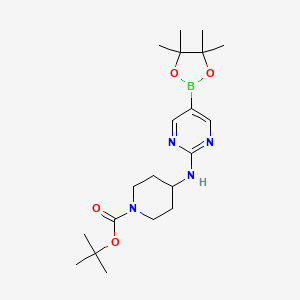
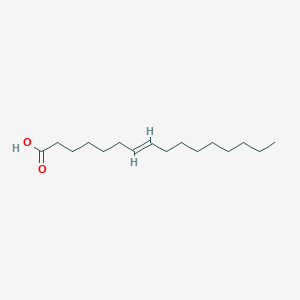
![2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13961911.png)


